molecular formula C10H12BrNO2 B8446669 N-(4-bromo-3-methoxyphenyl)oxetan-3-amine

N-(4-bromo-3-methoxyphenyl)oxetan-3-amine

Cat. No.: B8446669
M. Wt: 258.11 g/mol
InChI Key: CEXVINFBFLPSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methoxyphenyl)oxetan-3-amine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-7(2-3-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

CEXVINFBFLPSLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2COC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-iodo-2-methoxybenzene (0.60 g, 1.92 mmol) dissolved in toluene (15 mL) was treated with oxetan-3-amine (0.140 g, 1.92 mmol), SODIUM TERT-BUTOXIDE (0.221 g, 2.30 mmol), XANTPHOS (0.111 g, 0.19 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.044 g, 0.05 mmol) under nitrogen. The resulting mixture was stirred at 80 °C in a sealed tube for 2 hours. The reaction mixture was diluted with water (10 mL), and extracted with ethyl acetate (3x 20 mL). The organic was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution 0-30% EtOAc in Heptane. Pure fractions were evaporated to dryness to afford N-(4-bromo-3-methoxyphenyl)oxetan-3-amine (0.177 g, 35.8 %) as a beige solid.
Quantity
0.0023 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00192 mol
Type
reactant
Reaction Step Three
Quantity
0.00192 mol
Type
reactant
Reaction Step Four
Quantity
0.000192 mol
Type
catalyst
Reaction Step Five

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